4-Phenylazo-1-naphthylamine
CAS No.: 131-22-6
Cat. No.: VC20999950
Molecular Formula: C16H13N3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131-22-6 |
---|---|
Molecular Formula | C16H13N3 |
Molecular Weight | 247.29 g/mol |
IUPAC Name | 4-phenyldiazenylnaphthalen-1-amine |
Standard InChI | InChI=1S/C16H13N3/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12/h1-11H,17H2 |
Standard InChI Key | IICHURGZQPGTRD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N |
Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N |
Introduction
Chemical Identity and Structure
Basic Properties
4-Phenylazo-1-naphthylamine is an azo compound with the molecular formula C16H13N3 and a molecular weight of 247.29 g/mol . It is identified by CAS number 131-22-6 and belongs to the class of azonaphthalenes . The compound consists of a phenylazo group attached to a naphthylamine moiety, creating its distinctive chemical structure and properties.
The basic identification data for this compound is summarized in Table 1:
Property | Value |
---|---|
CAS Number | 131-22-6 |
Molecular Formula | C16H13N3 |
Molecular Weight | 247.29 g/mol |
IUPAC Name | 4-phenyldiazenylnaphthalen-1-amine |
Color Index | 11350 |
PubChem Compound | 8562 |
Structural Characteristics
The compound features a naphthalene ring system with an amino group at position 1 and a phenylazo group at position 4. This structural arrangement is responsible for its chromophoric properties and its ability to function as a pH indicator. The azo linkage (-N=N-) between the naphthalene and benzene rings creates a conjugated system that contributes to its color properties and reactivity .
The extended conjugation in this molecule allows for electronic transitions that absorb light in the visible spectrum, resulting in its characteristic red to yellow-orange color. The presence of the amino group also influences its acid-base behavior, allowing it to change color in different pH environments .
Nomenclature and Identification
This compound is known by multiple names in scientific literature and commercial contexts. Some of the common synonyms include:
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Naphthyl Red
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Solvent Yellow 4
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C.I. 11350
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1-Naphthalenamine, 4-(phenylazo)-
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4-(Phenylazo)-α-naphthylamine
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Nubian Yellow TB
For standardized identification, the InChI key IICHURGZQPGTRD-UHFFFAOYSA-N and SMILES notation C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N provide unambiguous structural information for computational and database applications.
Physical and Chemical Properties
Physical State and Appearance
4-Phenylazo-1-naphthylamine appears as dark red crystals at room temperature . Its visual appearance makes it valuable as a colorant in various applications. The compound has well-defined thermal properties with a melting point of 124°C and an estimated boiling point of approximately 380.33°C .
Table 2 summarizes the key physical properties of this compound:
Property | Value |
---|---|
Physical State | Crystals |
Color | Dark red |
Melting Point | 124°C |
Boiling Point | 380.33°C (estimated) |
Density | 1.1633 (estimated) |
Refractive Index | 1.6470 (estimated) |
Spectroscopic Properties
The compound exhibits characteristic spectroscopic properties, with a maximum absorption wavelength (λmax) of 439 nm . This absorption in the visible spectrum is responsible for its color and makes it useful in colorimetric applications. The spectroscopic properties are influenced by the extended conjugation in the molecule and can change based on environmental factors such as pH and solvent polarity.
Solubility and Stability
The solubility profile of 4-Phenylazo-1-naphthylamine is important for its applications and handling. It is virtually insoluble in water but exhibits varying degrees of solubility in organic solvents . This solubility behavior affects its practical applications and purification methods.
The solubility characteristics are summarized below:
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Virtually insoluble in water
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Slightly soluble in ethanol
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Soluble in acetone, benzene, ethyl acetate, toluene, and xylene
The compound shows good stability under normal conditions but decomposes when heated to high temperatures, releasing toxic nitrogen oxide vapors . Its stability in different environments impacts its shelf life and appropriate storage conditions.
Acid-Base Properties
One of the most notable properties of 4-Phenylazo-1-naphthylamine is its behavior as an acid-base indicator. It exhibits a color change from red at pH 3.7 to yellow at pH 5.0, making it useful for pH determination in the range of 4.0-5.6 . This color change is due to protonation/deprotonation of the amino group in acidic and basic conditions, respectively.
The acid-base properties are further characterized by its pKa value of 2.70 at 25°C . This value indicates the pH at which half of the molecules are in the protonated form and half are in the deprotonated form, influencing its behavior in solutions of varying acidity.
Synthesis and Preparation Methods
Industrial Production
The industrial production of 4-Phenylazo-1-naphthylamine follows a scaled-up version of the laboratory synthesis route. It typically involves the diazotization of aniline followed by coupling with 1-naphthylamine . This process is optimized for large-scale production while maintaining product purity and yield.
The reaction typically proceeds as follows:
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Diazotization of aniline with sodium nitrite in acidic conditions to form a diazonium salt
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Coupling of the diazonium salt with 1-naphthylamine to form the azo linkage
Industrial production must carefully control reaction conditions such as temperature, pH, and reagent concentrations to ensure product quality and safety, particularly due to the reactive nature of diazonium intermediates.
Laboratory Synthesis
In laboratory settings, the synthesis of 4-Phenylazo-1-naphthylamine follows similar chemistry but on a smaller scale. The process begins with the diazotization of aniline using hydrochloric acid and sodium nitrite in water to form benzenediazonium chloride . This reactive intermediate is then coupled with 1-naphthylamine to form the desired product.
The laboratory synthesis offers the advantage of more precise control over reaction conditions and allows for modifications to study structure-property relationships. Different substitution patterns can be achieved by using substituted anilines or naphthylamines as starting materials.
Purification Techniques
After synthesis, purification of 4-Phenylazo-1-naphthylamine is typically achieved through crystallization from appropriate solvents. Common purification methods include:
These methods exploit the compound's solubility differences in various solvents to remove impurities. The purified product is then characterized using techniques such as melting point determination, spectroscopic analysis, and chromatographic methods to ensure its identity and purity.
Applications and Uses
Industrial Applications
4-Phenylazo-1-naphthylamine has found numerous applications in various industries due to its color properties and chemical characteristics. Its primary industrial uses include:
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Dye and pigment production for textiles and paints, where it imparts vibrant red to yellow-orange colors
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Colorant for oils, paraffin wax, and other hydrocarbon-based materials
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Component in display devices and semiconductor manufacturing
The compound's thermal stability and color fastness make it suitable for applications requiring durability and resistance to environmental conditions. Table 3 summarizes some of its performance characteristics in different applications:
Standard | Light Fastness | Heat Resistance | Water Resistance | Resistance to Sodium Carbonate (5%) | Resistance to Hydrochloric Acid (5%) |
---|---|---|---|---|---|
ISO | Well | 109°C | 75°C | Insoluble/No change | Poor |
Laboratory and Analytical Uses
In laboratory settings, 4-Phenylazo-1-naphthylamine serves several important analytical functions:
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pH indicator in the range of 4.0-5.6, changing from red at pH 3.7 to yellow at pH 5.0
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Colorimetric reagent in chemical analysis
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Staining agent in biological research
For use as a pH indicator, it is typically prepared as a solution. According to standard protocols, the indicator solution can be prepared using suitable solvents that maintain its stability and color-changing properties. Its distinct color transition makes it valuable for precise pH determinations in research and quality control applications.
Research Findings and Developments
Medicinal Properties
Recent scientific investigations have revealed potential medicinal applications for 4-Phenylazo-1-naphthylamine. Research has focused particularly on:
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Anti-inflammatory properties, which could be valuable for treating inflammatory conditions
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Anti-cancer potential, with studies exploring its effects on various cancer cell lines
These findings represent a significant expansion of the compound's utility beyond its traditional role as a colorant and indicator. The mechanisms underlying these biological activities are still being elucidated, but they likely involve specific interactions with cellular targets and signaling pathways.
Interaction with Biological Systems
The interaction of 4-Phenylazo-1-naphthylamine with biological molecules involves several mechanisms:
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Formation of hydrophobic complexes with proteins and other biomacromolecules
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Binding to specific cellular receptors, potentially modulating their activity
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Possible intercalation with DNA, which may contribute to its anti-cancer effects
These interactions are influenced by the compound's molecular structure, particularly its planar aromatic regions that facilitate binding to hydrophobic pockets in proteins. The presence of the amino group also allows for hydrogen bonding interactions with biological targets.
Advanced Material Applications
Beyond its biological activities, research continues to explore 4-Phenylazo-1-naphthylamine's potential in advanced materials:
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Photosensitive materials that respond to light by changing properties
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Recording materials for data storage applications
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Novel sensors that detect environmental changes or specific analytes
The compound's photophysical properties, including its ability to undergo trans-cis isomerization around the azo bond upon light irradiation, make it particularly interesting for applications requiring photoresponsive behavior. This property could be harnessed in smart materials that change properties in response to light stimuli.
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